molecular formula C8H5NO2 B12287127 2-Formyl-5-hydroxybenzonitrile

2-Formyl-5-hydroxybenzonitrile

Cat. No.: B12287127
M. Wt: 147.13 g/mol
InChI Key: YWJDHFWICIRLON-UHFFFAOYSA-N
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Description

2-Formyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2 It is characterized by the presence of a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From 3-bromo-4-hydroxybenzaldehyde:

      Reagents: 3-bromo-4-hydroxybenzaldehyde, cuprous cyanide (CuCN), dimethylformamide (DMF).

      Conditions: The mixture is heated at 180°C for 8 hours.

  • From 2-hydroxybenzonitrile:

      Reagents: 2-hydroxybenzonitrile, hexamethylenetetraamine, acetic acid.

      Conditions: The mixture is heated to 120°C for 2 hours.

Industrial Production Methods: Industrial production methods for 2-Formyl-5-hydroxybenzonitrile are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Formyl-5-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-hydroxybenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 5-Formyl-2-hydroxybenzonitrile
  • 2-Formyl-5-methoxyphenylboronic acid
  • 5-Formyl-2-furoic acid
  • 5-Formyl-1H-pyrrole-2-carboxylic acid

Comparison:

2-Formyl-5-hydroxybenzonitrile stands out due to its unique combination of formyl and hydroxy groups on a benzonitrile ring, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

2-formyl-5-hydroxybenzonitrile

InChI

InChI=1S/C8H5NO2/c9-4-7-3-8(11)2-1-6(7)5-10/h1-3,5,11H

InChI Key

YWJDHFWICIRLON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#N)C=O

Origin of Product

United States

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